![molecular formula C21H29NO3 B1389462 N-[4-(Sec-butoxy)benzyl]-4-(2-ethoxyethoxy)aniline CAS No. 1040687-32-8](/img/structure/B1389462.png)
N-[4-(Sec-butoxy)benzyl]-4-(2-ethoxyethoxy)aniline
Overview
Description
Preparation Methods
The synthesis of N-[4-(Sec-butoxy)benzyl]-4-(2-ethoxyethoxy)aniline involves several steps. The synthetic route typically includes the reaction of 4-(sec-butoxy)benzyl chloride with 4-(2-ethoxyethoxy)aniline under specific conditions . The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity .
Chemical Reactions Analysis
N-[4-(Sec-butoxy)benzyl]-4-(2-ethoxyethoxy)aniline undergoes various chemical reactions, including:
Scientific Research Applications
N-[4-(Sec-butoxy)benzyl]-4-(2-ethoxyethoxy)aniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[4-(Sec-butoxy)benzyl]-4-(2-ethoxyethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function . This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
N-[4-(Sec-butoxy)benzyl]-4-(2-ethoxyethoxy)aniline can be compared with other similar compounds such as:
N-[4-(Sec-butoxy)benzyl]-4-(2-methoxyethoxy)aniline: This compound has a similar structure but with a methoxy group instead of an ethoxy group, leading to different chemical properties and reactivity.
N-[4-(Sec-butoxy)benzyl]-4-(2-propoxyethoxy)aniline: The presence of a propoxy group can alter the compound’s solubility and interaction with other molecules.
These comparisons highlight the unique properties of this compound, making it distinct in its applications and reactivity .
Biological Activity
N-[4-(Sec-butoxy)benzyl]-4-(2-ethoxyethoxy)aniline is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features a sec-butoxy group and a 2-ethoxyethoxy group attached to a benzylamine framework, which contributes to its unique chemical properties.
This compound interacts with specific molecular targets, including enzymes and receptors, modulating various biological pathways. The exact molecular interactions are still under investigation, but preliminary studies suggest that these interactions could lead to significant physiological effects, such as:
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Binding : Potential binding to receptors that regulate cellular functions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Similar compounds have shown promising results in inhibiting cancer cell proliferation. For instance:
- Case Study 1 : A derivative of this compound demonstrated significant growth inhibition against leukemia and breast cancer cell lines, indicating its potential as an anticancer agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that related compounds exhibit notable antibacterial and antifungal activities against various pathogens:
Pathogen | Activity Level (GI %) |
---|---|
Escherichia coli | >95% |
Acinetobacter baumannii | >73% |
Candida albicans | >93% |
These findings suggest that this compound could be effective in treating infections caused by resistant strains .
Synthesis and Evaluation
The synthesis of this compound involves several methods, each affecting the yield and purity of the final product. Research has shown that derivatives can be synthesized through acylation and esterification processes, potentially enhancing their biological activity.
Comparative Studies
Comparative analyses with established drugs have revealed that derivatives of this compound exhibit superior potency against certain cancer types when compared to traditional therapies like sunitinib. This positions the compound as a candidate for further drug development efforts .
Properties
IUPAC Name |
N-[(4-butan-2-yloxyphenyl)methyl]-4-(2-ethoxyethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO3/c1-4-17(3)25-21-10-6-18(7-11-21)16-22-19-8-12-20(13-9-19)24-15-14-23-5-2/h6-13,17,22H,4-5,14-16H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNFVVWQMFYUFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=C(C=C1)CNC2=CC=C(C=C2)OCCOCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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